molecular formula C15H16N4O5S B2728447 2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone CAS No. 2034522-15-9

2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone

Cat. No. B2728447
CAS RN: 2034522-15-9
M. Wt: 364.38
InChI Key: PVFUISXXEAJWAM-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs common in organic chemistry. These include a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether, and a 4-methyl-4H-1,2,4-triazol-3-yl group, which is a type of triazole. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system, and the triazole is a five-membered ring containing three nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the triazole ring might be able to participate in reactions with electrophiles, and the ether group could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Antibacterial Activity

A key intermediate for the synthesis of monobactam analogs, including derivatives related to the compound , demonstrated strong activity against a variety of gram-negative bacteria, excluding Pseudomonas aeruginosa. These compounds exhibit excellent stability to β-lactamases, highlighting their potential in developing new antibacterial agents (Yamashita et al., 1988).

Antimicrobial Evaluation of Heterocyclic Compounds

Studies on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, such as azetidin-2-ones, have shown significant antibacterial and antifungal activity. This underscores the compound's relevance in the discovery of new antimicrobial agents, which is crucial given the rising resistance to existing antibiotics (Mistry & Desai, 2006).

Synthesis for Pharmacological Potencies

The design and synthesis of 2-azetidinones scaffolds have attracted attention due to their biological and pharmacological potencies. Specifically, derivatives that include sulfonamide rings demonstrate important medicinal and pharmaceutical properties, indicating a broad spectrum of potential applications in drug development (Jagannadham et al., 2019).

Anti-inflammatory Activity

Compounds derived from azetidinones, similar in structure to the compound of interest, have been evaluated for their anti-inflammatory activity. This research suggests potential applications in developing new therapeutic agents for treating inflammation-related disorders (Kalsi et al., 1990).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c1-18-8-16-17-15(18)25(21,22)11-6-19(7-11)14(20)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,8,11H,5-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFUISXXEAJWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone

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